5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple phenyl and methoxyphenyl substituents, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-methoxyphenyl)-substituted fluorene-based compounds: These compounds share structural similarities and are used in similar applications, such as organic electronics and photovoltaics.
2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def6,5,10-d′e′f′]diisoquinoline-1,3,8,10(2H,9H)tetrone: Another compound with methoxyphenyl groups, used in organic field-effect transistors and photovoltaics.
Uniqueness
5,6-bis(4-methoxyphenyl)-2,4,7-triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione stands out due to its tricyclic core and the specific arrangement of phenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C41H31NO5 |
---|---|
Molecular Weight |
617.7g/mol |
IUPAC Name |
8,9-bis(4-methoxyphenyl)-1,4,7-triphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C41H31NO5/c1-46-31-22-18-26(19-23-31)33-34(27-20-24-32(47-2)25-21-27)41(29-14-8-4-9-15-29)36-35(40(33,39(41)45)28-12-6-3-7-13-28)37(43)42(38(36)44)30-16-10-5-11-17-30/h3-25,35-36H,1-2H3 |
InChI Key |
RACFCXODHPJZLR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.